N2-Acetyl Acyclovir Benzoate

Description

Contextualization of Acyclovir (B1169) Derivatives in Antiviral Chemistry

Acyclovir, a synthetic nucleoside analogue, is a highly effective antiviral drug, particularly against herpes simplex viruses (HSV). asm.org Its mechanism of action relies on its selective phosphorylation by viral thymidine (B127349) kinase, which ultimately leads to the termination of the viral DNA chain. asm.org However, the therapeutic efficacy of acyclovir can be hampered by its low oral bioavailability. asm.org This limitation has spurred extensive research into the synthesis of acyclovir derivatives, with the primary goal of improving its pharmacokinetic properties. researchgate.net

The modification of the acyclovir structure has given rise to a multitude of derivatives, including esters, ethers, and N-substituted compounds. researchgate.netmdpi.com These modifications aim to enhance properties such as lipophilicity and water solubility, which in turn can lead to better absorption and distribution in the body. researchgate.net Ester prodrugs, for instance, are designed to be converted into the active acyclovir molecule within the body. acs.org The development of valacyclovir (B1662844), the L-valyl ester of acyclovir, is a prime example of a successful prodrug strategy that significantly improves the oral bioavailability of acyclovir. asm.org Other derivatives have been explored for their potential to overcome viral resistance or to target different viral enzymes. google.comresearchgate.net

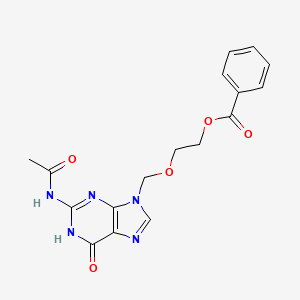

Within this context, N2-Acetyl Acyclovir Benzoate (B1203000) represents a specific modification of the acyclovir molecule, incorporating both an acetyl group at the N2 position of the guanine (B1146940) base and a benzoate ester at the terminal hydroxyl group of the acyclic side chain.

Academic Significance of N2-Acetyl Acyclovir Benzoate as a Defined Chemical Entity

The academic significance of this compound stems primarily from its classification as an impurity in the manufacturing of acyclovir. pharmaffiliates.com The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern in pharmaceutical development and quality control, as they can potentially affect the efficacy and safety of the final drug product. researchgate.netbenthamscience.com Therefore, the identification, characterization, and quantification of impurities like this compound are essential for ensuring the purity and consistency of acyclovir formulations.

The study of such impurities contributes to a deeper understanding of the degradation pathways and potential side reactions that can occur during the synthesis and storage of acyclovir. This knowledge is crucial for optimizing manufacturing processes to minimize the formation of unwanted byproducts.

Furthermore, as a distinct chemical entity, this compound serves as a reference standard for analytical method development and validation. synthinkchemicals.com Chromatographic techniques, such as high-performance liquid chromatography (HPLC), are employed to separate and quantify impurities in acyclovir drug substances, and the availability of pure reference standards of compounds like this compound is indispensable for these analytical procedures. researchtrend.net

While not as extensively studied as acyclovir itself, the investigation of this compound and its deuterated analogues provides valuable data for researchers in medicinal chemistry and pharmaceutical analysis. usbio.netnih.gov

Research Rationale for Investigating Specific Acyclovir-Related Compounds in Pharmaceutical Development

The investigation of specific acyclovir-related compounds, including this compound, is driven by several key research rationales in pharmaceutical development.

One primary rationale is the prodrug approach to enhance bioavailability. researchgate.net By modifying the acyclovir structure, for example, through esterification, researchers aim to create derivatives that are more readily absorbed by the body and then metabolized to release the active acyclovir. acs.orgnih.gov The synthesis and evaluation of various ester prodrugs, including those with amino acids, dipeptides, and other moieties, have been a significant area of research. researchgate.netarvojournals.orgacs.org

Another rationale is the exploration of new antiviral activities. google.comresearchgate.net While acyclovir is potent against certain herpes viruses, there is ongoing research to develop derivatives with a broader spectrum of activity or enhanced potency against resistant viral strains. google.comresearchgate.net Modifications to the purine (B94841) ring or the acyclic side chain can lead to compounds with altered interactions with viral enzymes, potentially resulting in improved antiviral profiles. researchgate.net

The study of impurities is also a critical aspect of drug development, ensuring the safety and quality of the final pharmaceutical product. researchgate.netbenthamscience.com Understanding the formation and potential biological activity of impurities like this compound is essential for regulatory compliance and patient safety.

Finally, the synthesis of derivatives provides a platform for structure-activity relationship (SAR) studies. nih.gov By systematically modifying different parts of the acyclovir molecule and evaluating the resulting biological activity, researchers can gain insights into the key structural features required for antiviral efficacy. This knowledge can then be used to design novel and more effective antiviral agents.

Detailed Research Findings

While specific, in-depth research focused solely on this compound is limited in publicly available literature, its properties can be inferred from its classification as an acyclovir derivative and impurity. The following tables summarize the available data for this compound and related compounds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 133186-23-9 | synthinkchemicals.com |

| Molecular Formula | C17H17N5O5 | synthinkchemicals.com |

| Molecular Weight | 371.35 g/mol | synthinkchemicals.com |

| IUPAC Name | 2-[[2-(Acetylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl]methoxy]ethyl Benzoate |

| Synonyms | N-[9-[[2-(Benzoyloxy)ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]-acetamide | synthinkchemicals.com |

Table 2: Related Acyclovir Derivatives and Their Significance

| Compound Name | Significance/Research Focus | Source(s) |

|---|---|---|

| Acyclovir | Parent antiviral drug | |

| Valacyclovir | L-valyl ester prodrug with improved oral bioavailability | asm.org |

| N2-Acetylacyclovir | A prodrug and impurity of acyclovir | medchemexpress.com |

| Acyclovir Benzoate | An ester derivative of acyclovir |

| Acyclovir-d4 Benzoate | Deuterated analogue for use in research | usbio.netnih.gov |

The study of N-acetylated derivatives of acyclovir has shown that such modifications can influence the antiviral activity. For instance, some metal complexes of acetylated acyclovir have demonstrated activity against both wild-type and acyclovir-resistant strains of HSV-1 and HSV-2. researchgate.net This suggests that modifications at the N2 position could be a strategy to overcome viral resistance.

Research into ester prodrugs of acyclovir has been extensive, with numerous studies exploring different ester groups to enhance lipophilicity and, consequently, absorption. researchgate.netacs.orgnih.govarvojournals.orgacs.org These studies provide a strong rationale for the synthesis of esterified derivatives like the benzoate ester found in this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]ethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O5/c1-11(23)19-17-20-14-13(15(24)21-17)18-9-22(14)10-26-7-8-27-16(25)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H2,19,20,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOFZBWWLLRALZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCOC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Studies of N2 Acetyl Acyclovir Benzoate

Methodologies for the Directed Synthesis of N2-Acetyl Acyclovir (B1169) BenzoateCurrent time information in West Northamptonshire, GB.vjs.ac.vnnih.gov

The directed synthesis of N2-Acetyl Acyclovir Benzoate (B1203000) involves a multi-step process that requires careful control of regioselectivity to ensure the correct placement of the acetyl and benzoate groups.

Regioselective Synthetic Approaches to Guanine (B1146940) Derivativesvjs.ac.vnnih.gov

The synthesis of N2-Acetyl Acyclovir Benzoate fundamentally relies on the regioselective modification of the guanine base. Guanine has multiple reactive sites, primarily the N9 and N7 positions of the purine (B94841) ring and the exocyclic N2-amino group. cas.cznih.gov Direct alkylation of guanine often leads to a mixture of N9 and N7 isomers, with the latter being an undesirable byproduct in the synthesis of Acyclovir and its derivatives. googleapis.com

To achieve regioselectivity at the N9 position, a common strategy involves the use of protecting groups. vjs.ac.vnsynthinkchemicals.com The N2-amino group is typically acylated to prevent its reaction during the subsequent alkylation of the purine ring. vjs.ac.vngoogle.com This acylation also enhances the solubility of the guanine derivative in organic solvents, facilitating the subsequent reaction steps. nih.gov The use of N2,N9-diacetylguanine as a starting material is a well-established method to direct alkylation to the N9 position. vjs.ac.vngoogle.com The acetyl group at the N9 position acts as a good leaving group, promoting the desired substitution.

Another approach to ensure N9 regioselectivity is through the silylation of guanine to form a persilylated derivative. nih.gov This method leverages the steric hindrance of the bulky silyl (B83357) groups to direct the incoming electrophile to the less hindered N9 position.

Strategic Incorporation of Acetyl and Benzoate Moietiesvjs.ac.vnnih.govchemicalbook.com

The synthesis of this compound requires the specific placement of an acetyl group on the N2-amino position of the guanine ring and a benzoate group on the terminal hydroxyl of the acyclic side chain.

A common synthetic route starts with the protection of the N2-amino group of guanine via acetylation. vjs.ac.vnnih.gov This is often achieved by reacting guanine with acetic anhydride (B1165640) in a suitable solvent like N,N-dimethylacetamide or a mixture of acetic acid and acetic anhydride. vjs.ac.vn This step typically yields N2,N9-diacetylguanine.

The next key step is the alkylation of the N9 position with a side chain precursor that already contains the benzoate group. A suitable reagent for this is 2-(benzoyloxy)ethoxymethyl chloride. chemicalbook.comhooghlywomenscollege.ac.in The reaction between N2,N9-diacetylguanine and 2-(benzoyloxy)ethoxymethyl chloride, often in the presence of a catalyst, leads to the formation of N2-acetyl-9-((2-(benzoyloxy)ethoxy)methyl)guanine, which is this compound.

Alternatively, the synthesis can proceed by first alkylating a protected guanine derivative with a side chain containing a hydroxyl group, which is subsequently esterified to introduce the benzoate moiety. However, the former method is generally more direct for obtaining the target compound.

Optimization of Reaction Conditions and Reagent Selection

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions and the choice of reagents.

For the initial acetylation of guanine, the temperature and reaction time are critical parameters. High temperatures can lead to the formation of colored impurities. vjs.ac.vn The choice of solvent also plays a significant role; for instance, using acetic anhydride in N,N-dimethylacetamide has been reported to give a high yield of diacetylguanine. vjs.ac.vn

In the alkylation step, the selection of the catalyst is crucial for promoting regioselectivity and achieving a good yield. Lewis acids such as tin(IV) chloride (SnCl4) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) have been shown to be effective in promoting the N9-alkylation of purine derivatives. nih.gov The reaction temperature and the stoichiometry of the reactants must be carefully controlled to minimize the formation of byproducts.

The final work-up and purification steps are also important for obtaining a pure product. Techniques such as crystallization are often employed to isolate and purify the this compound from the reaction mixture.

| Reaction Step | Key Parameters | Typical Conditions/Reagents | Purpose |

| Guanine Acetylation | Temperature, Solvent | Acetic anhydride, N,N-dimethylacetamide, 160°C | Protection of N2-amino group and activation of N9 position. vjs.ac.vn |

| N9-Alkylation | Catalyst, Temperature | 2-(benzoyloxy)ethoxymethyl chloride, Lewis acids (e.g., SnCl4, TMSOTf) | Introduction of the benzoylated acyclic side chain at the N9 position. chemicalbook.comnih.gov |

| Purification | Method | Crystallization | Isolation of pure this compound. |

Exploration of Reaction Pathways Leading to this compound Formation as a Byproductbocsci.com

This compound is recognized as an impurity in the synthesis of Acyclovir. Its formation can occur when certain synthetic strategies and reaction conditions are employed for the production of the parent drug.

Identification of Impurity Formation Mechanisms during Acyclovir SynthesisCurrent time information in West Northamptonshire, GB.

The formation of this compound as a byproduct is often associated with synthetic routes for Acyclovir that involve acylated intermediates. A common method for preparing Acyclovir involves the use of N2-acetylguanine or N2,N9-diacetylguanine. vjs.ac.vngoogle.com

If the synthesis of Acyclovir involves the use of a side chain precursor that is not fully deprotected, or if the deprotection step is incomplete, residual acetyl and benzoate groups can remain on the final product. For instance, if a synthetic route utilizes N2-acetylguanine and a side chain like 2-(benzoyloxy)ethoxymethyl chloride, the direct product of the alkylation step is this compound. chemicalbook.com A subsequent deacetylation step is required to obtain Acyclovir. If this deacetylation is not carried to completion, this compound will persist as an impurity.

Similarly, if the synthesis starts with N2,N9-diacetylguanine and a side chain precursor like 2-oxa-1,4-diacetoxybutane, followed by hydrolysis, incomplete hydrolysis can lead to the formation of various acetylated impurities. google.com While this specific route leads to N2-acetyl-9-(2-acetoxy)ethoxymethyl-guanine, the principle of incomplete deprotection leading to acylated impurities is the same.

Influence of Reaction Parameters on Impurity Profile

The formation and concentration of this compound as an impurity are significantly influenced by several reaction parameters during the synthesis and purification of Acyclovir.

The conditions of the deprotection step are paramount. For example, when removing the N-acetyl group via hydrolysis, the pH, temperature, and reaction time must be carefully controlled. Incomplete hydrolysis will directly result in the presence of this compound in the final product.

The choice of protecting groups and the sequence of their removal can also affect the impurity profile. If a synthesis strategy employs both acetyl and benzoyl protecting groups, the relative lability of these groups under different deprotection conditions will determine which, if any, remain in the final product.

Furthermore, the purification methods used to isolate Acyclovir play a crucial role in removing this compound. The efficiency of crystallization or chromatographic techniques in separating the impurity from the active pharmaceutical ingredient will dictate the purity of the final Acyclovir product.

| Parameter | Influence on this compound Formation |

| Deprotection Conditions (pH, Temp, Time) | Incomplete hydrolysis of the N2-acetyl group leads to the persistence of the impurity. |

| Choice of Protecting Groups | The relative stability of acetyl and benzoate groups during deprotection influences the final impurity profile. |

| Purification Method | The efficiency of crystallization or chromatography determines the level of the impurity in the final product. |

Advanced Analytical Methodologies for N2 Acetyl Acyclovir Benzoate Characterization and Quantification

High-Resolution Spectroscopic Techniques for Structural Confirmation

The definitive identification and structural confirmation of N2-Acetyl Acyclovir (B1169) Benzoate (B1203000) rely on a suite of high-resolution spectroscopic techniques. These methods provide detailed information about the compound's molecular framework, connectivity of atoms, and the presence of specific functional groups, ensuring the correct chemical entity has been synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like N2-Acetyl Acyclovir Benzoate. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR spectra provide precise information about the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive, based on the analysis of Acyclovir and its derivatives.)

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Acetyl (CH₃) | ~2.2 | ~24 |

| Acetyl (C=O) | - | ~170 |

| Ethoxy (O-CH₂-CH₂) | ~3.8 | ~70 |

| Ethoxy (CH₂-O-CH₂) | ~3.7 | ~68 |

| Purine (B94841) (N-CH₂-O) | ~5.5 | ~72 |

| Purine (C5-H) | ~7.8 | ~117 |

| Purine (C4, C2, C6, C8) | - | ~155, ~152, ~148, ~141 |

| Benzoate (Aromatic H) | ~7.4 - 8.1 | ~128-134 |

| Benzoate (C=O) | - | ~166 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in its structural elucidation through fragmentation analysis. The molecular formula for this compound is C₁₇H₁₇N₅O₅, corresponding to a molecular weight of 371.35 g/mol . synthinkchemicals.comallmpus.com

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. For instance, the deuterated analogue, this compound-d4, has a computed exact mass of 375.14807564 Da. nih.gov Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern of this compound would be expected to show characteristic losses of the benzoate and acetyl groups. A key fragmentation for Acyclovir itself involves the transition of the precursor ion at m/z 226.1 to a product ion at m/z 152.0, corresponding to the guanine (B1146940) base with a methyl group. omicsonline.org This transition is often monitored in LC-MS/MS methods for quantifying Acyclovir. nih.gov

Table 2: Mass Spectrometry Data for this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 133186-23-9 | C₁₇H₁₇N₅O₅ | 371.35 synthinkchemicals.comallmpus.com |

| This compound-d4 | Not Available | C₁₇H₁₃D₄N₅O₅ | 375.37 usbio.net |

| This compound-d5 | Unlabelled: 133186-23-9 | C₁₇H₁₂D₅N₅O₅ | 376.38 usbio.net |

| Acyclovir | 59277-89-3 | C₈H₁₁N₅O₃ | 225.2 pharmaffiliates.com |

| N2-Acetyl Acyclovir | 110104-37-5 | C₁₀H₁₃N₅O₄ | 267.24 allmpus.comnih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and analyze chromophores within a molecule.

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds. The IR spectrum of this compound is expected to show characteristic absorption bands confirming its structure. Based on the spectrum of pure Acyclovir, which shows principal peaks around 3500 cm⁻¹ (O-H), 1695 cm⁻¹ (C=O of guanine), and 3282 cm⁻¹ (NH₂), the spectrum of its N2-acetyl benzoate derivative would exhibit key differences. researchgate.net Specifically, it would feature a new ester carbonyl (C=O) stretch from the benzoate group (approx. 1720 cm⁻¹), an amide carbonyl (C=O) stretch from the acetyl group (approx. 1680 cm⁻¹), and the disappearance of the primary alcohol O-H stretch. The presence of aromatic C-H and C=C stretching bands from the benzoate ring would also be evident. allmpus.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about conjugated systems and chromophores. Acyclovir exhibits a maximum UV absorbance (λmax) at approximately 254 nm in distilled water. innovareacademics.inresearchgate.net The addition of the benzoate group, which is itself a chromophore, to the Acyclovir structure would likely result in a shift in the λmax and an increase in molar absorptivity. Spectrophotometric methods are often employed for routine analysis due to their simplicity and cost-effectiveness. semanticscholar.org

Development and Validation of Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are essential for separating this compound from its parent compound (Acyclovir), starting materials, and any impurities generated during synthesis or degradation. Method development and validation ensure that these analytical procedures are accurate, precise, and reliable for their intended purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying Acyclovir and its related substances, including prodrugs and impurities. researchgate.net Developing a robust HPLC method involves optimizing several parameters to achieve efficient separation.

A typical reversed-phase HPLC (RP-HPLC) method for Acyclovir and its derivatives uses a C18 or a cyano (CN) stationary phase column. ceu.eseijppr.com The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) to control the pH. ceu.esresearchgate.net Isocratic or gradient elution can be employed to separate compounds with different polarities within a reasonable run time. ceu.esnih.gov Detection is commonly performed using a UV detector set at the λmax of the analyte, which for Acyclovir is around 254 nm. innovareacademics.inmdpi.com Method validation is performed according to ICH guidelines to establish linearity, accuracy, precision, specificity, and robustness. eijppr.comresearchgate.net

Table 3: Examples of HPLC Method Parameters for Acyclovir Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | SB-CN (150 mm × 4.6 mm, 3.5 µm) ceu.es | C18 (150mm x 4.6mm, 5μm) eijppr.com | Welchrom C18 (250 x 4.6 mm; 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile / 25 mM H₃PO₄ buffer (pH 3.0) (4:96 v/v) ceu.es | Acetonitrile / Methanol / Phosphate buffer (16:20:64 v/v) eijppr.com | Water / Methanol (50:50 v/v) researchgate.net |

| Flow Rate | Not specified | 1.0 mL/min eijppr.com | 1.0 mL/min researchgate.net |

| Detector | UV | UV-Visible (Shimadzu SPD-20A) eijppr.com | UV-Visible (Shimadzu SPD-20A) researchgate.net |

| Wavelength | Not specified | 290 nm eijppr.com | 250 nm researchgate.net |

| Retention Time (Acyclovir) | < 15 min ceu.es | 5.01 min eijppr.com | 3.077 min researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For analyzing complex biological matrices or detecting trace-level impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. mdpi.com This technique couples the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry.

In a typical LC-MS/MS method, after chromatographic separation, the analyte is ionized, often using electrospray ionization (ESI), and detected in Multiple Reaction Monitoring (MRM) mode. nih.gov MRM involves monitoring a specific precursor-to-product ion transition, which is unique to the target compound, thereby minimizing background interference and enhancing detection limits. omicsonline.org For example, a validated method for Acyclovir and Valacyclovir (B1662844) in human plasma used MRM in positive ion mode, monitoring the transitions m/z 325.2 > 152.1 for Valacyclovir and m/z 226.2 > 152.1 for Acyclovir. nih.gov A similar approach would be applied to this compound, where a specific transition from its molecular ion (m/z 372.1 [M+H]⁺) to a characteristic fragment ion would be monitored for highly selective quantification. The use of deuterated internal standards is common to ensure the highest accuracy and precision. nih.govnih.gov

Table 4: Example LC-MS/MS Method Parameters for Acyclovir and Valacyclovir Analysis

| Parameter | Method Details |

| Instrumentation | Shimadzu HPLC with API 4000 triple quadrupole MS nih.gov |

| Column | Waters Atlantis T3 C18 (150 × 2.1mm, 5µm) nih.gov |

| Mobile Phase | A: Water with 2 mM ammonium (B1175870) acetate (B1210297) and 0.2% formic acidB: Acetonitrile with 0.2% formic acid nih.gov |

| Ionization Mode | ESI Positive, Multiple Reaction Monitoring (MRM) nih.gov |

| Precursor → Product Ion (ACV) | m/z 226.2 → 152.1 nih.gov |

| Precursor → Product Ion (VACV) | m/z 325.2 → 152.1 nih.gov |

| Lower Limit of Quantification | 2 nM for both Acyclovir and Valacyclovir nih.gov |

Gas Chromatography (GC) Applications for Volatile Precursors or Degradants

While this compound itself is a non-volatile molecule unsuitable for direct Gas Chromatography (GC) analysis, GC plays a critical role in the control of volatile substances that may be present as precursors, reagents, or degradation products from its synthesis. The presence of residual volatile solvents or starting materials can impact the purity and stability of the final compound. researchgate.netresearchgate.net Headspace GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is a powerful technique for identifying and quantifying these volatile impurities. researchgate.net

The method involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace gas, which is then injected into the GC system. researchgate.net This approach prevents the non-volatile matrix from contaminating the instrument. For instance, solvents used in the synthesis of related compounds, such as methanol or acetone, can be effectively monitored using this technique. researchgate.net Furthermore, GC-MS can be used to identify unknown volatile degradants by providing mass spectra for structural elucidation. researchgate.net

Table 1: Illustrative Headspace GC Parameters for Residual Solvent Analysis This table is a representative example based on methods for related active pharmaceutical ingredients. researchgate.net

| Parameter | Condition |

| Instrument | Headspace Gas Chromatograph with FID/MS |

| Column | DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent |

| Carrier Gas | Nitrogen or Helium |

| Oven Temperature | Initial: 40°C for 5 min, Ramp: 10°C/min to 240°C, Hold: 5 min |

| Injector Temp. | 250°C |

| Detector Temp. | 280°C (FID) |

| Headspace Vial Temp. | 80°C |

| Headspace Incubation Time | 30 min |

Quantitative Analysis Strategies for this compound in Research Matrices

For quantifying this compound in complex biological and research matrices such as plasma or serum, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. omicsonline.orgmdpi.com This technique offers high selectivity and sensitivity, allowing for accurate measurement even at low concentrations. omicsonline.org Quantitative methods for the parent compound, Acyclovir, have been extensively developed and validated, providing a clear framework for its derivatives. asianpubs.orgresearchgate.net

A typical quantitative LC-MS/MS method involves several key steps:

Sample Preparation: To remove interfering substances like proteins and lipids from the matrix, techniques such as protein precipitation (PPT) with acetonitrile or methanol, or more selective solid-phase extraction (SPE) are employed. omicsonline.orgresearchgate.net An internal standard, often a deuterated version of the analyte like this compound-d4, is added at the beginning to ensure accuracy and account for any sample loss during preparation. lgcstandards.comnih.gov

Chromatographic Separation: The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. mdpi.com A reversed-phase C18 column is commonly used to separate the analyte from other components based on polarity. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). omicsonline.orgasianpubs.org

Mass Spectrometric Detection: The analyte is ionized, usually with electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer. The instrument is operated in Selected Reaction Monitoring (SRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented to produce a characteristic product ion. This highly specific transition is monitored for quantification, minimizing background noise. omicsonline.org

Method validation is performed according to regulatory guidelines to ensure reliability, covering parameters such as linearity, accuracy, precision, and the lower limit of quantification (LLOQ). omicsonline.orgmdpi.com

Table 2: Representative Validation Summary for a Hypothetical LC-MS/MS Method for this compound in Plasma This table is illustrative, based on published data for similar antiviral compounds. omicsonline.orgmdpi.com

| Validation Parameter | Result |

| Linearity Range | 1.0 - 2000 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

| Intra-day Accuracy (% Bias) | -4.5% to 6.2% |

| Inter-day Accuracy (% Bias) | -5.8% to 7.1% |

| Intra-day Precision (% RSD) | ≤ 8.5% |

| Inter-day Precision (% RSD) | ≤ 9.3% |

| Extraction Recovery | > 85% |

Trace Analysis Techniques for Impurity Detection at Low Levels

Impurity profiling is a critical aspect of pharmaceutical analysis, as even trace-level impurities can provide insight into the synthesis route or degradation pathways. researchgate.net For this compound, identifying and controlling impurities is essential for maintaining its quality. Advanced hyphenated techniques, particularly LC-MS/MS and GC-MS, are indispensable for the detection and characterization of impurities at very low levels. researchgate.netresearchgate.net

The process involves developing a high-resolution chromatographic method capable of separating the main compound from all potential process-related impurities and degradation products. ceu.es LC with UV detection can be used for initial screening and quantification of known impurities, but MS detection is necessary for identifying unknown peaks and confirming the structures of trace impurities. ceu.es High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of elemental compositions of unknown impurities.

Potential impurities in this compound could include starting materials, intermediates from the synthetic route, or products of degradation. This includes compounds like N2-Acetyl Acyclovir, Guanine, and other related substances. synzeal.com

Table 3: Potential Process-Related Impurities and Degradants of this compound

| Compound Name | Molecular Formula | CAS Number | Primary Analytical Technique |

| This compound | C17H17N5O5 | 133186-23-9 | HPLC-UV, LC-MS |

| N2-Acetyl Acyclovir | C10H13N5O4 | 110104-37-5 | HPLC-UV, LC-MS |

| Acyclovir | C8H11N5O3 | 59277-89-3 | HPLC-UV, LC-MS |

| Guanine | C5H5N5O | 73-40-5 | HPLC-UV, LC-MS |

| N2-Acetylguanine | C7H7N5O2 | 19962-37-9 | HPLC-UV, LC-MS |

| N2-Acetyl-9-(2-acetoxyethoxymethyl)guanine | C12H15N5O5 | 75128-73-3 | HPLC-UV, LC-MS |

Chemical Stability and Degradation Kinetics of N2 Acetyl Acyclovir Benzoate

Investigation of Degradation Pathways under Controlled Stress Conditions (e.g., Hydrolysis, Oxidation, Photolysis)

Forced degradation studies under controlled stress conditions are instrumental in identifying the potential degradation pathways of N2-Acetyl Acyclovir (B1169) Benzoate (B1203000). These studies typically involve subjecting the compound to hydrolysis, oxidation, and photolysis.

Hydrolysis: Under hydrolytic conditions, N2-Acetyl Acyclovir Benzoate is susceptible to degradation in both acidic and alkaline environments. In acidic solutions, the primary degradation pathway for Acyclovir and its ester prodrugs is the cleavage of the N-glycosidic-like bond between the purine (B94841) base and the acyclic side chain, leading to the formation of guanine (B1146940). researchgate.netresearch-solution.com Studies on other Acyclovir esters, such as a 4-(morpholinomethyl)benzoate ester, have shown that the ester linkage itself is relatively stable to acid hydrolysis compared to the purine side-chain linkage. research-solution.com Therefore, under acidic stress, the principal degradation product of this compound is expected to be N2-Acetylguanine and the benzoate ester of the side chain, followed by further hydrolysis of the ester. In alkaline and neutral conditions, degradation of Acyclovir also occurs, though typically at a slower rate than in acidic conditions. researchgate.net

Oxidation: Oxidative stress, often simulated using hydrogen peroxide, represents another significant degradation pathway. Acyclovir itself is known to degrade extensively under oxidative conditions. researchgate.net The guanine moiety is particularly susceptible to oxidation. The oxidation of Acyclovir by ozone has been shown to yield products such as N-(4-carbamoyl-2-imino-5-oxoimidazolidin)formamido-N-methoxyacetic acid (COFA). mdpi.com It is plausible that this compound would undergo similar oxidative degradation at the guanine ring, potentially leading to a variety of oxidized purine derivatives.

Photolysis: Photostability studies are crucial for determining the impact of light exposure on the integrity of the compound. While solid-state Acyclovir is relatively stable to light, its aqueous solutions exhibit photolytic degradation. researchgate.net The primary photolytic degradation product of Acyclovir has been identified as guanine. researchgate.net The photolysis of this compound is likely to follow a similar path, with the cleavage of the bond connecting the purine base to the side chain. The presence of the benzoate group, a known photosensitizer, could potentially influence the rate and mechanism of photodegradation.

Determination of Kinetic Parameters for Degradation Reactions (e.g., Rate Constants, Half-Life)

The kinetics of degradation reactions provide quantitative measures of the rate at which a compound degrades under specific conditions. These parameters are vital for predicting the shelf-life and determining appropriate storage conditions.

The degradation of Acyclovir and its ester prodrugs typically follows pseudo-first-order kinetics. researchgate.netacs.org This means that the rate of degradation is proportional to the concentration of the drug.

Hydrolysis Kinetics: For Acyclovir, the rate of acid-catalyzed hydrolysis is dependent on the pH, with a specific hydrogen ion catalytic rate constant of 4.9 x 10⁻² M⁻¹ min⁻¹ at 80°C in hydrochloric acid solutions. research-solution.com A study on various Acyclovir esters in human plasma showed that the half-lives of hydrolysis ranged from 0.45 to 8.09 hours, indicating rapid enzymatic cleavage. nih.gov For N-substituted (aminomethyl)benzoate esters of Acyclovir, the half-lives in 80% human plasma were found to be between 0.8 and 57 minutes, highlighting their susceptibility to enzymatic hydrolysis. nih.gov

Interactive Data Table: Degradation Kinetics of Acyclovir Esters in 80% Human Plasma at 37°C

| Ester Derivative | k_obs (s⁻¹) | t_1/2 (h) |

| Acetyl-Acyclovir | 2.38 x 10⁻⁵ | 8.09 |

| Isobutyryl-Acyclovir | 1.67 x 10⁻⁵ | 11.52 |

| Pivaloyl-Acyclovir | 2.81 x 10⁻⁶ | 68.40 |

| Nicotinoyl-Acyclovir | 4.31 x 10⁻⁴ | 0.45 |

Note: This data is for comparative Acyclovir esters and not directly for this compound, but provides an indication of the kinetic behavior of similar structures. nih.gov

Oxidation and Photolysis Kinetics: The degradation of Acyclovir by thermally activated persulfate has been studied, with second-order rate constants for the reaction with sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH) calculated as 9.17 × 10⁹ M⁻¹ s⁻¹ and 2.74 × 10⁹ M⁻¹ s⁻¹, respectively. nih.gov The phototransformation of Acyclovir under UVC irradiation has been described with a quantum yield (Φ_ACY) of (1.62 ± 0.07) × 10⁻³ mol ein⁻¹. mdpi.com These values for the parent compound suggest that this compound would also exhibit significant reactivity towards oxidative and photolytic degradation.

Identification and Structural Elucidation of Degradation Products

The identification of degradation products is a critical step in understanding the degradation pathways and assessing the safety of a drug product. This is typically achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Based on the degradation pathways of Acyclovir and related esters, the following are the likely degradation products of this compound:

Guanine: A primary degradation product resulting from the cleavage of the bond between the purine base and the side chain under hydrolytic and photolytic stress. researchgate.net

N2-Acetylguanine: Formed by the cleavage of the side chain from this compound.

Acyclovir: Resulting from the hydrolysis of the benzoate ester bond.

N2-Acetyl Acyclovir: Formed by the hydrolysis of the benzoate ester.

Benzoic Acid: Released upon hydrolysis of the benzoate ester.

Oxidized Derivatives: Various oxidized forms of the guanine ring are expected under oxidative stress. mdpi.com

Carboxy-Acyclovir: A known biotransformation product of Acyclovir formed by the oxidation of the primary hydroxyl group, which could also be a degradation product. acs.org

The structural elucidation of these degradation products would involve techniques like tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm their molecular structures. mdpi.comacs.org

Mechanistic Elucidation of Degradation Processes and Their Influence on Chemical Integrity

Hydrolysis Mechanism: The acid-catalyzed hydrolysis of the N-glycosidic-like bond in Acyclovir is believed to proceed via an A-1 mechanism, where the purine ring is protonated, making the C9-N bond more susceptible to cleavage. research-solution.com The hydrolysis of the ester bond, both chemically and enzymatically, proceeds through nucleophilic acyl substitution. In enzymatic hydrolysis, esterases play a key role in the rapid conversion of the prodrug to its active form. nih.govresearchgate.net

Oxidation Mechanism: The guanine moiety is electron-rich and thus prone to oxidation. Oxidative degradation likely involves the formation of radical cations and subsequent reactions with reactive oxygen species, leading to ring-opened products and various hydroxylated derivatives. mdpi.comnih.gov

Photodegradation Mechanism: Photodegradation can occur through direct photolysis, where the molecule absorbs light and undergoes a chemical reaction, or through photosensitized reactions. The presence of the benzoate group could lead to the formation of excited states that facilitate the degradation of the molecule. mdpi.commdpi.com

The degradation of this compound through these pathways leads to a loss of the parent compound, which can reduce its therapeutic efficacy. Furthermore, the formation of degradation products could potentially introduce toxic impurities into the drug product. Therefore, a thorough understanding of these degradation processes is paramount for the development of stable formulations of this compound.

Theoretical and Computational Chemistry Approaches for N2 Acetyl Acyclovir Benzoate

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and dynamics simulations are instrumental in understanding the three-dimensional structure and flexibility of N2-Acetyl Acyclovir (B1169) Benzoate (B1203000). These computational techniques can predict the preferred spatial arrangement of atoms (conformations) and how they interact with each other and with surrounding molecules.

Conformational Analysis:

For N2-Acetyl Acyclovir Benzoate, the introduction of the N2-acetyl group is expected to influence the electronic distribution and steric hindrance around the purine (B94841) ring. Studies on N2-acetylguanine have shown that this modification can affect the hydrogen bonding patterns and interactions with biological targets. mdpi.com The orientation of the acetyl group relative to the purine ring will be a critical factor in determining the molecule's preferred conformation.

The benzoate group at the end of the ethoxymethyl side chain adds further degrees of freedom. The rotation around the C-O and O-C bonds of the ester linkage will lead to a variety of possible orientations of the phenyl ring relative to the rest of the molecule. Molecular mechanics and dynamics simulations can be employed to explore the potential energy surface of this compound and identify low-energy, stable conformations.

Intermolecular Interactions:

Understanding the intermolecular interactions of this compound is crucial for predicting its crystal packing, solubility, and potential interactions with biological macromolecules. The molecule possesses several functional groups capable of forming hydrogen bonds, including the amide group, the carbonyl oxygen of the acetyl and benzoate groups, and the remaining N-H group on the purine ring. The aromatic phenyl ring of the benzoate group can also participate in π-π stacking interactions. Molecular dynamics simulations can model the behavior of multiple this compound molecules in a simulated environment (e.g., in a solvent or a crystal lattice) to study these interactions in detail.

A hypothetical data table for key torsional angles based on related structures is presented below:

| Torsional Angle | Description | Expected Range (degrees) |

| χ (C4-N9-C1'-O4') | Defines the orientation of the purine base relative to the side chain | 60 to 180 (anti) and -60 to -180 (syn) |

| γ (C4'-C5'-O5'-C(O)) | Defines the orientation of the benzoate group | 180 (trans) is generally preferred |

| ω (C(O)-N2-C2-N3) | Defines the orientation of the N2-acetyl group | Planar, with syn and anti conformations possible |

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure of this compound, which governs its reactivity and spectroscopic properties.

Electronic Structure:

By solving the Schrödinger equation for the molecule, quantum chemical methods can determine the distribution of electrons, molecular orbital energies, and atomic charges. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. beilstein-journals.org For acyclovir and its derivatives, DFT calculations have been used to compute these properties and correlate them with antiviral activity. beilstein-journals.orgthieme-connect.com

Reactivity Descriptors:

From the calculated electronic structure, various reactivity descriptors can be derived. These include:

Electrostatic Potential (ESP) Map: This map shows the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.

Fukui Functions: These functions identify the atoms in a molecule that are most likely to be involved in a chemical reaction.

Chemical Hardness and Softness: These global reactivity indices provide a measure of the molecule's resistance to changes in its electron distribution.

A hypothetical data table of calculated electronic properties for this compound, based on values for related compounds, is shown below:

| Property | Description | Predicted Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| HOMO-LUMO Gap | Indicator of chemical stability | 4.5 to 5.5 eV |

| Dipole Moment | Measure of the overall polarity of the molecule | 4 to 6 Debye |

In Silico Prediction of Potential Degradation Products and Pathways

In silico tools for degradation prediction can be used to identify potential liabilities of a drug molecule under various stress conditions, such as hydrolysis, oxidation, and photolysis. Software programs like Zeneth utilize knowledge-based systems of reaction rules to predict the likely degradation products of a given chemical structure. nih.govoup.comethz.ch

For this compound, several degradation pathways can be anticipated based on its functional groups:

Hydrolysis: The ester linkage of the benzoate group is susceptible to hydrolysis, which would yield N2-Acetyl Acyclovir and benzoic acid. The amide bond of the N2-acetyl group could also be hydrolyzed, although amides are generally more stable than esters, to give 2-amino-acyclovir benzoate. The ether linkage in the acyclic side chain is generally stable but can be cleaved under harsh acidic conditions.

Oxidation: The purine ring system can be susceptible to oxidation. The exocyclic amino group, even when acetylated, and the guanine (B1146940) ring itself are potential sites for oxidative degradation.

Photodegradation: Aromatic systems, such as the purine and benzoate rings, can absorb UV light, which may lead to photochemical reactions and degradation.

A hypothetical table of potential degradation products is provided below:

| Degradation Product | Potential Pathway |

| N2-Acetyl Acyclovir | Hydrolysis of the benzoate ester |

| Benzoic Acid | Hydrolysis of the benzoate ester |

| 2-Amino-Acyclovir Benzoate | Hydrolysis of the N2-acetyl amide |

| Guanine | Cleavage of the glycosidic-like bond |

| Oxidized derivatives | Oxidation of the purine ring |

Chemoinformatics and Database Mining for Structural Analogues and Related Chemical Transformations

Chemoinformatics involves the use of computational tools to analyze and organize chemical information. Large chemical databases can be mined to identify structurally similar compounds to this compound, which can provide insights into its potential biological activities and chemical properties.

Structural Analogues:

Databases such as PubChem, ChEMBL, and the specialized Nucleoside Analogue Database (NA-DB) contain vast collections of chemical structures and associated data. nih.govacs.orgontosight.ai By performing similarity or substructure searches using the this compound structure as a query, one can identify a range of related compounds. These may include other N-acylated acyclovir derivatives, different ester prodrugs of acyclovir, or other modified nucleoside analogues. Analyzing the known properties of these analogues can help to build a structure-activity relationship (SAR) profile and predict the likely biological effects of this compound.

Related Chemical Transformations:

Mining chemical reaction databases can reveal known chemical transformations that are relevant to the synthesis and potential metabolism of this compound. For example, searches for the acylation of guanine derivatives or the esterification of acyclic nucleosides can provide information on synthetic routes. beilstein-journals.org Similarly, searching for the hydrolysis or enzymatic cleavage of acylated purines and benzoate esters can offer clues about the metabolic fate of the compound in a biological system. acs.org

Biochemical Interactions and in Vitro Biotransformation Studies of N2 Acetyl Acyclovir Benzoate if Applicable

Assessment of Enzymatic Hydrolysis of Ester and Amide Linkages In Vitro

The conversion of N2-Acetyl Acyclovir (B1169) Benzoate (B1203000) to acyclovir is a two-step process requiring the hydrolysis of both an ester and an amide bond. In vitro investigations using various biological matrices are critical for elucidating the enzymatic mechanisms governing this bioactivation.

The initial step in the bioactivation of N2-Acetyl Acyclovir Benzoate is the hydrolysis of the benzoate ester. This reaction is primarily mediated by esterases, which are abundant in biological systems, particularly in plasma. Studies on various ester prodrugs of acyclovir have consistently demonstrated that plasma esterases are highly efficient at cleaving the ester bond to release an intermediate metabolite. For this compound, these enzymes would catalyze the cleavage of the benzoate group to yield N2-acetyl acyclovir. The high susceptibility of ester linkages to these plasma enzymes is a common strategy in prodrug design to ensure rapid initial conversion following administration. Research on various N-substituted (aminomethyl)benzoate esters of acyclovir has shown a high susceptibility to enzymatic hydrolysis in human plasma. researchgate.net

Kinetic studies are essential for quantifying the rate of biotransformation of this compound. For similar acyclovir ester prodrugs, in vitro experiments using human plasma have demonstrated rapid hydrolysis, with half-lives often in the range of minutes. researchgate.net The rate of this enzymatic hydrolysis is dependent on the structure of the acyl substituent. researchgate.net

Following the initial rapid ester cleavage, the subsequent hydrolysis of the amide linkage in the resulting N2-acetyl acyclovir intermediate is the second step in the activation process. The cleavage of this N-acetyl group to release the active drug, acyclovir, is generally a slower process compared to the ester hydrolysis. This is because the amidase enzymes responsible for this step may have a lower affinity or catalytic efficiency for the N-acetyl group on the purine (B94841) ring.

| Prodrug Moiety | Enzyme Type | Relative Rate of Hydrolysis |

| Benzoate Ester | Plasma Esterases | Fast |

| N-Acetyl Amide | Amidases | Slow |

Table 1: Postulated Enzymatic Hydrolysis of this compound

Characterization of Esterase Activity in Biological Systems (e.g., Plasma Esterases)[8].

Identification of In Vitro Biotransformation Products of this compound

The in vitro biotransformation of this compound is expected to proceed through a sequential pathway, yielding two primary metabolites. The expected biotransformation cascade is as follows:

This compound is first hydrolyzed at the ester linkage by plasma esterases.

This initial step produces the first major metabolite, N2-acetyl acyclovir , and benzoic acid. medchemexpress.comacs.org

The intermediate, N2-acetyl acyclovir , is then a substrate for amidase enzymes.

The hydrolysis of the N-acetyl amide bond results in the formation of the active antiviral drug, acyclovir .

This sequential metabolic pathway is a common feature of dually modified prodrugs, where the different linkages are designed to be cleaved by different classes of enzymes at varying rates.

| Parent Compound/Intermediate | Enzymatic Reaction | Resulting Product |

| This compound | Ester Hydrolysis | N2-acetyl acyclovir |

| N2-acetyl acyclovir | Amide Hydrolysis | Acyclovir |

Table 2: Identified In Vitro Biotransformation Products of this compound

Comparative In Vitro Stability and Bioconversion with Acyclovir and its Known Prodrugs

The in vitro stability and bioconversion profile of this compound can be contextualized by comparing it with acyclovir and its most well-known prodrug, valacyclovir (B1662844).

Acyclovir itself is chemically stable but has poor aqueous solubility. researchgate.net Prodrugs like this compound are designed to have different physicochemical properties, such as increased lipophilicity, which can influence absorption. In terms of bioconversion, acyclovir undergoes minimal metabolism. drugbank.com

Valacyclovir, the L-valyl ester of acyclovir, is a highly successful prodrug that is rapidly and extensively converted to acyclovir after oral administration. Its conversion is so efficient that the bioavailability of acyclovir from valacyclovir is significantly higher than from acyclovir itself. The hydrolysis of valacyclovir is rapid in human plasma. researchgate.netnih.gov

| Compound | Modification | Primary Bioconversion Enzyme(s) | Key Metabolite(s) |

| Acyclovir | None | - | 9-carboxymethoxymethylguanine |

| Valacyclovir | L-valyl ester | Esterases/Valacyclovir hydrolase | Acyclovir |

| This compound | N-acetyl and benzoate ester | Esterases, Amidases | N2-acetyl acyclovir, Acyclovir |

Table 3: Comparative In Vitro Bioconversion of Acyclovir and its Prodrugs

Strategies for Impurity Control and Mitigation in Pharmaceutical Development

Academic Frameworks for Impurity Profiling and Acceptable Limits

The identification, quantification, and control of impurities in drug substances are governed by a robust framework of regulatory guidelines and academic principles. benthamdirect.com The primary goal of impurity profiling is to develop a comprehensive understanding of the impurities present in an API and to establish acceptable limits for their presence. wisdomlib.org This process is integral throughout the drug development lifecycle, from initial synthesis to the final formulation. ijcrt.orgijpsjournal.com

International Council for Harmonisation (ICH) guidelines are central to establishing these frameworks. Specifically, ICH Q3A(R2) provides guidance on impurities in new drug substances, while ICH Q3B(R2) addresses impurities in new drug products. jpionline.orggmpinsiders.com These guidelines introduce the concepts of reporting, identification, and qualification thresholds for impurities.

Reporting Threshold: The level at which an impurity must be reported in a drug substance specification.

Identification Threshold: The level at which the structure of an impurity must be determined. jpionline.org

Qualification Threshold: The level at which an impurity must be assessed for its biological safety. jpionline.org

The acceptable limits for impurities are often linked to the maximum daily dose of the drug. americanpharmaceuticalreview.com For instance, the ICH Q3B(R2) guideline specifies different thresholds based on the maximum daily dose, as illustrated in the table below. gmpinsiders.com

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

For antiviral drugs, impurity profiling is a particularly critical task due to the stringent regulatory requirements and the potential for impurities to affect the drug's efficacy and safety. The process involves the use of sophisticated analytical techniques to detect, identify, and quantify impurities. researchgate.net

Research into Green Chemistry Principles for Reducing Impurity Formation during Synthesis

The principles of green chemistry offer a proactive approach to impurity control by focusing on the design of chemical syntheses that minimize the generation of waste and by-products. By optimizing reaction conditions and utilizing more environmentally benign reagents and solvents, the formation of impurities like N2-Acetyl Acyclovir (B1169) Benzoate (B1203000) can be significantly reduced. nih.govjst.go.jp

Research into the synthesis of Acyclovir and its prodrugs has highlighted several green chemistry strategies:

Solvent Selection: The use of greener solvents, such as dimethyl sulfoxide (B87167) (DMSO) or biosolvents, can lead to higher yields and simpler purification processes compared to traditional, more hazardous solvents. nih.gov

Reaction Conditions: Optimizing reaction parameters like temperature and reaction time can improve the selectivity of the desired reaction, thereby minimizing the formation of side products. nih.gov For example, solvent-free reactions at mild temperatures have been shown to be effective in the synthesis of Acyclovir esters, leading to high conversion rates and a more efficient use of raw materials. nih.gov

Catalysis: The use of efficient and selective catalysts can direct the reaction towards the desired product, reducing the formation of impurities. One-pot synthesis processes, which combine multiple reaction steps without isolating intermediates, can also improve efficiency and reduce waste. vjs.ac.vn

A study on the green synthesis of Acyclovir alkyl esters demonstrated that reacting Acyclovir with the corresponding acid anhydride (B1165640) in DMSO resulted in yields greater than 95% within 10 minutes. nih.gov The purification methodology was also noted to be simpler and greener than previously described methods. nih.gov Such approaches, when applied to the synthesis of Acyclovir itself, can be instrumental in controlling the formation of N2-Acetyl Acyclovir Benzoate.

Methodologies for Impurity Removal and Purification in Manufacturing Processes

Even with optimized synthesis routes, the presence of some impurities is often unavoidable. Therefore, effective purification methodologies are essential to ensure that the final API meets the required purity specifications. The primary challenge in the purification of Acyclovir is the removal of structurally similar impurities. google.com

Commonly employed purification techniques include:

Crystallization: This is a fundamental technique for purifying solid compounds. By exploiting differences in solubility between the API and its impurities, a highly pure crystalline form of the drug can be obtained. The choice of solvent is critical for effective purification. googleapis.com

Salt Formation: In some cases, converting the API into a salt can facilitate purification. For instance, a process for purifying Acyclovir involves the formation of a potassium salt intermediate. googleapis.comgoogle.com This salt can be of very high purity and is subsequently converted back to the final, pure Acyclovir. googleapis.comgoogle.com

Chromatography: Techniques such as column chromatography can be used to separate the API from its impurities based on their differential adsorption to a stationary phase. googleapis.com

A patented process for the synthesis and purification of Acyclovir highlights the importance of washing the intermediate, diacetyl-acyclovir, with an alcohol to yield a relatively pure crystalline form. google.com This intermediate is then hydrolyzed to form a potassium salt of Acyclovir, which is easily converted to the final, essentially pure drug. google.com Such multi-step purification strategies can be highly effective in removing impurities like this compound to levels that comply with regulatory requirements.

Development of Reference Standards for Impurity Analysis

The accurate quantification of impurities requires the use of well-characterized reference standards. jstar-research.comcambrex.com A reference standard is a highly purified and characterized material that serves as a benchmark for analytical testing. jstar-research.com For an impurity like this compound, a dedicated reference standard is necessary to develop and validate analytical methods for its detection and quantification in the Acyclovir drug substance. sigmaaldrich.com

The development of a reference standard involves several key steps:

Synthesis and Isolation: The impurity is either synthesized through a dedicated chemical route or isolated from bulk batches of the API.

Purification: The isolated impurity is subjected to rigorous purification techniques, such as preparative chromatography, to achieve a high degree of purity. nih.gov

Characterization: The purified impurity is extensively characterized using a suite of analytical techniques to confirm its identity and purity. jstar-research.com These techniques typically include:

Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. nih.gov

Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern. nih.gov

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to assess purity. jstar-research.com

Infrared (IR) spectroscopy to identify functional groups. ijprajournal.com

Karl Fischer titration to determine water content. jstar-research.com

Residue on ignition to measure inorganic impurities. jstar-research.com

Certification: Based on the characterization data, a Certificate of Analysis (CoA) is generated, which documents the identity, purity, and other relevant properties of the reference standard. jstar-research.com

The availability of a certified reference standard for this compound allows pharmaceutical manufacturers to accurately monitor and control its levels in their Acyclovir products, ensuring compliance with regulatory standards and safeguarding patient health. lgcstandards.comsynthinkchemicals.com

Future Research Directions and Theoretical Perspectives

Advancements in Analytical Technologies for Impurity Detection

The detection and quantification of impurities are critical for the safety and efficacy of pharmaceutical products. While established methods like High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for analyzing Acyclovir (B1169), future research is focused on more advanced and sensitive technologies. mdpi.comresearchgate.netceu.es

The development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods represents a significant step forward. mdpi.com This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, allowing for the accurate measurement of trace-level impurities. mdpi.com For instance, LC-MS/MS has been successfully applied to quantify Acyclovir and its prodrug Valacyclovir (B1662844) in human plasma with a low limit of quantitation (LOQ) of 47.6 ng/mL for Acyclovir. mdpi.com Future research will likely focus on developing validated LC-MS/MS methods specifically for a broader range of impurities, including N2-Acetyl Acyclovir Benzoate (B1203000). The use of isotopically labeled internal standards, such as N2-Acetyl Acyclovir Benzoate-d4, is crucial in these methods to ensure the highest degree of accuracy. nih.govusbio.net

Emerging technologies such as electrochemical sensors and flow injection-chemiluminescence also hold promise for the rapid and cost-effective analysis of Acyclovir and its related compounds. mdpi.com Further research into these areas could lead to portable and real-time monitoring tools for quality control during manufacturing.

Table 1: Comparison of Analytical Methods for Acyclovir and Impurity Detection

| Analytical Technique | Principle | Key Advantages | Reported Applications/Limits |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, coupled with UV detection. | Robust, widely available, good for quantification of major components. | HPLC-UV used to detect Acyclovir with a Limit of Quantitation (LOQ) of 0.16 µg/mL. mdpi.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent for identifying and quantifying toxic residual solvents. | Developed for detecting Hexamethyldisilazane, Benzene, and Methylcyanoacetate with LOQs as low as 0.0001mg/ml. researchgate.netbenthamscience.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-resolution separation combined with highly sensitive and specific mass detection. | High accuracy, sensitivity, and specificity for trace-level detection. | Quantified Acyclovir in human plasma with an LOQ of 47.6 ng/mL. mdpi.com |

| Electrochemical Analysis | Measurement of current or potential changes from redox reactions. | Rapid, potentially low-cost, suitable for sensor development. | Amperometric sensors have shown detection limits in the picomolar (pM) range for Acyclovir. researchgate.net |

Novel Synthetic Methodologies for Cleaner Production of Acyclovir and its Derivatives

The synthesis of Acyclovir has evolved significantly since its inception. Traditional methods are often multi-step processes that can be inefficient and generate significant waste. nih.govgoogle.com The future of Acyclovir synthesis lies in the development of "green" and more efficient methodologies that reduce environmental impact and cost.

One promising area is the development of one-pot synthesis procedures. For example, a method using natural phosphate (B84403) doped with iodine or potassium iodide as a catalyst has been shown to produce Acyclovir regioselectively from N-acetylguanine (NAcG) with no byproducts, simplifying the process considerably. researchgate.net Another approach involves microwave-assisted slurry cocrystallization, which can significantly shorten reaction times for producing novel forms of Acyclovir salts. acs.org

Research is also focused on exploring different starting materials and synthetic routes. While many syntheses start with guanine (B1146940), modifications to this process, such as different acylation and condensation steps, have been proposed to create more convenient and economical pathways. nih.gov The synthesis of novel derivatives and prodrugs, often through conjugation with other molecules like non-steroidal anti-inflammatory drugs (NSAIDs) or by creating ester prodrugs, aims to improve properties like lipophilicity and bioavailability. edu.krdresearchgate.net These novel approaches not only enhance the therapeutic profile of Acyclovir but also drive the need for cleaner and more innovative production methods.

Table 2: Overview of Synthetic Approaches for Acyclovir

| Synthetic Approach | Key Features | Advantages |

|---|---|---|

| Traditional Synthesis | Often involves multiple steps, including protection, alkylation, and deprotection. nih.gov | Well-established procedures. |

| One-Pot Synthesis | Combines multiple reaction steps into a single procedure using a catalyst like doped natural phosphate. researchgate.net | Increased efficiency, reduced waste, simplified process. |

| Microwave-Assisted Synthesis | Uses microwave radiation to accelerate chemical reactions. acs.org | Drastically reduced reaction times. |

| Novel Prodrug Synthesis | Involves conjugating Acyclovir with other molecules (e.g., amino acids, NSAIDs) to form esters or other derivatives. edu.krdresearchgate.net | Potential for improved physicochemical properties and bioavailability. |

Deeper Understanding of Structure-Stability Relationships of Acyclovir-Related Compounds

The stability of a drug and its related compounds is fundamental to its shelf-life and behavior in biological systems. Research into the structure-stability relationships of Acyclovir and its derivatives, including this compound, provides critical insights for formulation development and storage.

Thermal analysis techniques like Thermogravimetry (TG), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) have been employed to study the stability of Acyclovir. nih.gov These studies show that Acyclovir is thermally stable up to its melting point of approximately 256°C, with decomposition beginning at much higher temperatures (around 400°C). nih.gov

Future research will delve deeper into how specific structural modifications affect this stability. For example, studies on tricyclic Acyclovir derivatives and their esters have shown that stability is influenced by steric factors, with different ester groups hydrolyzing at different rates in plasma. mdpi.com The stability is also highly dependent on pH; the degradation kinetics of Acyclovir in acidic conditions have been studied to predict its stability in the stomach for gastric-retentive drug delivery systems. nih.gov Furthermore, formulating Acyclovir as an ionic liquid has been shown to alter its thermal stability, presenting another avenue for future investigation. acs.org A comprehensive understanding of these relationships will enable the design of more stable and effective Acyclovir-based therapies.

Table 3: Stability Data for Acyclovir and Related Compounds

| Compound/Derivative | Method | Key Finding | Reference |

|---|---|---|---|

| Acyclovir | TG/DTA | Melts at ~256°C; thermally stable up to this point. | nih.gov |

| Acyclovir | Kinetic Study | Predicted half-life (t₉₀%) at 37°C and pH 1.2 is 7.2 days. | nih.gov |

| Acyclovir Esters | Plasma Hydrolysis | Half-life (t₀.₅) in plasma ranges from 0.45 to 8.09 hours, depending on the ester group. | mdpi.com |

| Tricyclic Acyclovir Esters | Plasma Hydrolysis | Significantly more stable in plasma than Acyclovir esters, with half-lives ranging from 11.52 to 68.40 hours. | mdpi.com |

| [H₂Acy]Cl (Acyclovir Salt) | TGA | Lower thermal stability than neutral Acyclovir, with decomposition starting at 156°C. | acs.org |

Computational Predictions for Chemical Reactivity and Degradation Pathways

Computational chemistry and molecular modeling have become indispensable tools in pharmaceutical research, offering insights that are difficult to obtain through experimental methods alone. For Acyclovir and its derivatives, these theoretical approaches are paving the way for a deeper understanding of their behavior.

Density Functional Theory (DFT) has been used extensively to perform conformational analyses of the Acyclovir molecule. mdpi.comnih.gov These studies help to determine the most stable three-dimensional structures and tautomeric forms of the drug, which is crucial for understanding its chemical reactivity and how it interacts with biological targets. mdpi.comnih.gov

Computational models are also being used to predict and elucidate degradation pathways. For example, quantum chemical calculations have been used to support experimentally observed photocatalytic degradation mechanisms of Acyclovir. gdut.edu.cn By calculating parameters like frontier electron densities, researchers can predict which parts of the molecule are most susceptible to attack by radicals. gdut.edu.cn Molecular modeling has also been employed to investigate the mechanisms of drug resistance, showing how mutations in viral enzymes can alter the binding of Acyclovir and prevent its therapeutic action. tandfonline.com

Looking forward, the application of artificial intelligence and machine learning is a burgeoning field. Models have been developed to predict synergistic effects when Acyclovir is combined with other antiviral drugs, potentially guiding the development of new combination therapies. nih.gov These predictive capabilities can significantly shorten the drug discovery process and reduce costs.

Table 4: Applications of Computational Methods in Acyclovir Research

| Computational Method | Application | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Conformational analysis and tautomer stability. mdpi.comnih.gov | Identifies the most stable molecular structures and reactive sites. |

| Quantum Chemical Calculations | Elucidation of degradation mechanisms. gdut.edu.cn | Predicts reaction pathways and validates experimental degradation data. |

| Molecular Modeling/Docking | Investigation of drug resistance mechanisms. tandfonline.com | Explains how viral mutations affect drug binding and efficacy. |

| Hansen Solubility Parameters (HSPs) | Prediction of drug-excipient miscibility. scielo.brscielo.br | Screens for suitable coformers for cocrystal formulation. |

| Machine Learning | Prediction of synergistic drug combinations. nih.gov | Identifies potential new combination therapies for viral diseases. |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to produce N2-Acetyl Acyclovir Benzoate, and how is purity validated?

- Methodology : The compound is synthesized via esterification of acyclovir with benzoyl chloride or benzoic acid derivatives under controlled conditions (e.g., anhydrous environments). Purity validation involves High-Performance Liquid Chromatography (HPLC) coupled with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Impurity profiling follows ICH guidelines, with thresholds set at ≤0.15% for specified impurities .

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices?

- Methodology : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) is recommended. Mass spectrometry (LC-MS/MS) enhances specificity for low-concentration detection in biological samples. Calibration curves (1–100 µg/mL) should be validated for linearity (R² ≥ 0.995) and accuracy (recovery ≥95%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use NIOSH-approved respirators, nitrile gloves, and safety goggles to prevent dermal/ocular exposure. Work under fume hoods with negative pressure, and implement spill containment kits. Decontamination requires 70% ethanol washes followed by sodium bicarbonate neutralization .

Advanced Research Questions

Q. How does esterification with benzoate impact the pharmacokinetic profile of acyclovir derivatives?

- Methodology : Comparative studies using in vitro permeability assays (e.g., Caco-2 cell monolayers) and in vivo pharmacokinetic models (rodents) reveal that benzoate esterification enhances lipophilicity, improving intestinal absorption but potentially reducing renal clearance. Bioavailability is quantified via AUC₀–24 comparisons (e.g., 1.5-fold increase vs. acyclovir) .

Q. What formulation strategies improve the stability of this compound in acidic environments?

- Methodology : Encapsulation in pH-sensitive polymers (e.g., Eudragit® L100) or co-solvent systems (propylene glycol/water) mitigates hydrolysis. Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis identifies optimal excipient ratios. Buffer systems (phosphate, pH 7.4) are critical for parenteral formulations .

Q. How do structural modifications in acyclovir derivatives affect antiviral potency against HSV-1?

- Methodology : Cell-based plaque reduction assays (Vero cells infected with HSV-1) determine EC₅₀ values. This compound’s efficacy is compared to parent compounds via time-of-addition assays. Mechanistic studies (e.g., thymidine kinase activation kinetics) clarify whether benzoate groups alter prodrug activation .

Q. What are the implications of this compound as a process-related impurity in acyclovir production?

- Methodology : Impurity thresholds are assessed per ICH Q3A guidelines. Genotoxic risk evaluation follows Ames test protocols, while process optimization (e.g., recrystallization solvents, reaction temperature) minimizes residual levels. Regulatory submissions require batch-specific impurity profiles and justification of safety limits .

Q. How can researchers reconcile contradictory bioactivity data across studies on benzoate-modified acyclovir derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products